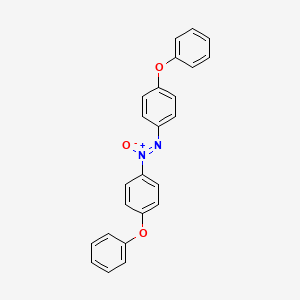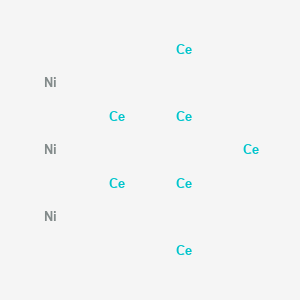
Cerium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium and nickel compounds, particularly cerium-nickel oxides, have garnered significant attention due to their unique properties and potential applications in various fields. Cerium (Ce) is a rare-earth element known for its excellent redox properties, while nickel (Ni) is a transition metal with notable catalytic abilities. When combined, these elements form compounds that exhibit enhanced catalytic, electronic, and structural properties, making them valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium-nickel compounds can be synthesized using various methods, including co-precipitation, sol-gel, and hydrothermal techniques. One common method involves mixing cerium and nickel salts in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then washed, dried, and calcined to obtain the desired cerium-nickel oxide .
Industrial Production Methods
In industrial settings, cerium-nickel compounds are often produced using large-scale sol-gel processes. This method involves the hydrolysis and polycondensation of metal alkoxides, resulting in a homogeneous gel that is subsequently dried and calcined. This approach allows for precise control over the composition and morphology of the final product .
Chemical Reactions Analysis
Types of Reactions
Cerium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the redox properties of cerium and the catalytic activity of nickel .
Common Reagents and Conditions
Oxidation: Cerium-nickel compounds can be oxidized using oxygen or air at elevated temperatures. This process often results in the formation of higher oxidation states of cerium and nickel.
Reduction: Hydrogen gas is commonly used to reduce cerium-nickel oxides, leading to the formation of lower oxidation states and enhanced catalytic properties.
Major Products Formed
The major products formed from these reactions include various oxidation states of cerium and nickel, such as CeO2, NiO, and mixed oxides like CeNiO3. These products exhibit unique catalytic and electronic properties, making them valuable in various applications .
Scientific Research Applications
Cerium-nickel compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cerium-nickel compounds is primarily based on their redox properties and catalytic activity. Cerium can easily switch between Ce3+ and Ce4+ oxidation states, facilitating oxygen storage and release. Nickel, on the other hand, enhances the catalytic activity by providing active sites for various reactions. Together, these elements create a synergistic effect that improves the overall performance of the compound .
Comparison with Similar Compounds
Cerium-nickel compounds can be compared with other similar compounds, such as cerium-copper and cerium-zinc oxides:
Cerium-Copper Oxides: These compounds also exhibit excellent catalytic properties but may have different redox behaviors compared to cerium-nickel oxides.
Cerium-Zinc Oxides: Known for their high thermal stability, these compounds are used in high-temperature applications but may not offer the same level of catalytic activity as cerium-nickel oxides.
List of Similar Compounds
- Cerium-Copper Oxides
- Cerium-Zinc Oxides
- Cerium-Iron Oxides
- Cerium-Manganese Oxides
Cerium-nickel compounds stand out due to their unique combination of redox properties and catalytic activity, making them highly versatile and valuable in various scientific and industrial applications .
Properties
CAS No. |
12050-90-7 |
|---|---|
Molecular Formula |
Ce7Ni3 |
Molecular Weight |
1156.89 g/mol |
IUPAC Name |
cerium;nickel |
InChI |
InChI=1S/7Ce.3Ni |
InChI Key |
CYCCQJJVYLEDQP-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


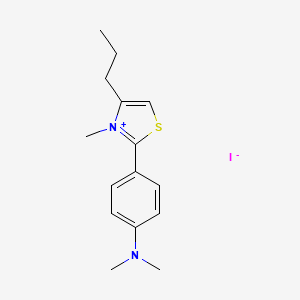

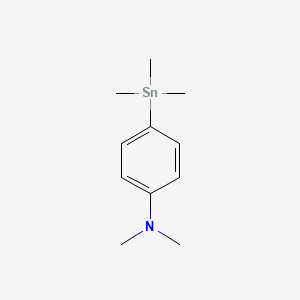
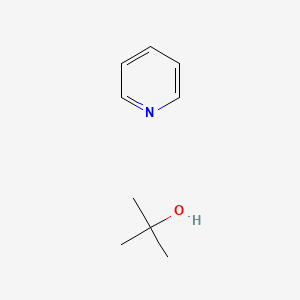
![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
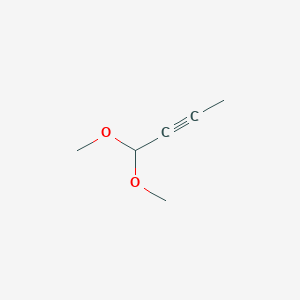
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
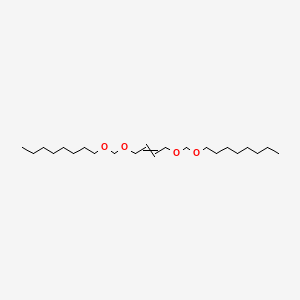
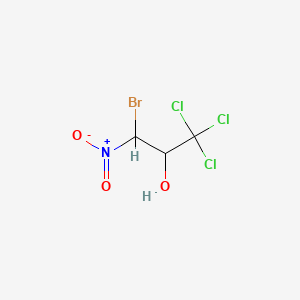
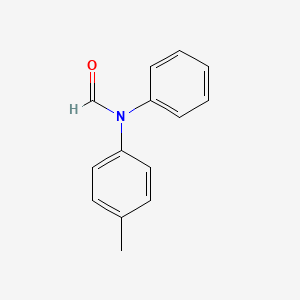

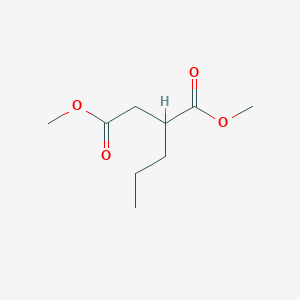
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
